molecular formula C23H19Cl3N2O5S B297321 Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate

Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate

Cat. No. B297321
M. Wt: 541.8 g/mol
InChI Key: XNHRWCOYMAJREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate, also known as MDCBMS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the body, making it a valuable tool for exploring various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate involves its ability to bind to specific receptors or enzymes in the body. For example, Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate has been shown to bind to the active site of HDAC, thereby inhibiting its activity. This inhibition can lead to changes in gene expression patterns, as mentioned earlier.
Biochemical and Physiological Effects:
Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory effects, which could be useful for treating various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This selectivity can allow researchers to study specific biological processes in a more targeted manner. However, one of the limitations of using Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate. One area of interest is its potential as an anti-cancer agent. Further research could explore its ability to induce apoptosis in cancer cells and its potential as a targeted therapy for various types of cancer. Another potential area of research is its anti-inflammatory effects, which could be useful for treating various inflammatory conditions. Additionally, further research could explore its potential as a tool for studying various biological processes, such as gene expression and enzyme activity.

Synthesis Methods

Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate can be synthesized using a multi-step process that involves several chemical reactions. The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dichlorobenzylamine to produce an intermediate compound. This intermediate is then reacted with N-(2-aminoethyl)-2-aminobenzoate to form the final product, Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate.

Scientific Research Applications

Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, Methyl 2-({[[(4-chlorophenyl)sulfonyl](2,4-dichlorobenzyl)amino]acetyl}amino)benzoate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. This inhibition can lead to changes in gene expression patterns, which can be useful for studying various biological processes.

properties

Molecular Formula

C23H19Cl3N2O5S

Molecular Weight

541.8 g/mol

IUPAC Name

methyl 2-[[2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]amino]benzoate

InChI

InChI=1S/C23H19Cl3N2O5S/c1-33-23(30)19-4-2-3-5-21(19)27-22(29)14-28(13-15-6-7-17(25)12-20(15)26)34(31,32)18-10-8-16(24)9-11-18/h2-12H,13-14H2,1H3,(H,27,29)

InChI Key

XNHRWCOYMAJREM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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